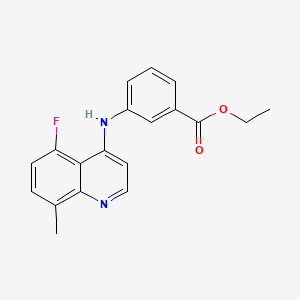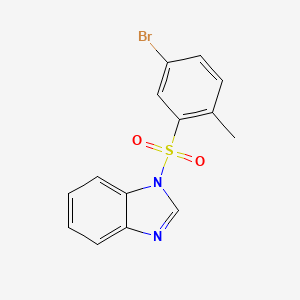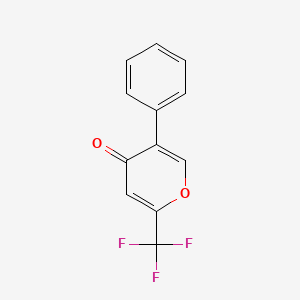
5-Phenyl-2-(trifluoromethyl)pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-(trifluoromethyl)pyran-4-one is an organic compound with the molecular formula C12H7F3O2 This compound features a pyran ring substituted with a phenyl group and a trifluoromethyl group, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(trifluoromethyl)pyran-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with phenyl and trifluoromethyl substituents under acidic or basic conditions to form the pyran ring. For example, the reaction of 1-phenyl-3-(trifluoromethyl)-1,3-propanedione with an acid catalyst can yield the desired pyran-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2-(trifluoromethyl)pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyran-4-one to pyran-4-ol or other reduced forms.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
5-Phenyl-2-(trifluoromethyl)pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 5-Phenyl-2-(trifluoromethyl)pyran-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
5-Phenyl-2-(trifluoromethyl)pyran-4-one can be compared with other pyran-4-one derivatives, such as:
2-Methyl-5-phenylpyran-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Phenyl-2-(chloromethyl)pyran-4-one:
5-Phenyl-2-(hydroxymethyl)pyran-4-one: Features a hydroxymethyl group, which can significantly change its solubility and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and overall reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H7F3O2 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
5-phenyl-2-(trifluoromethyl)pyran-4-one |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)11-6-10(16)9(7-17-11)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
UQTNRTGWEPBLRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=COC(=CC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



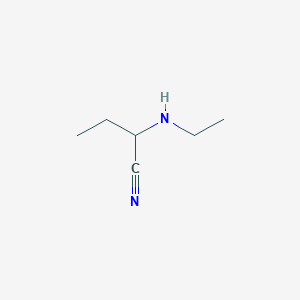

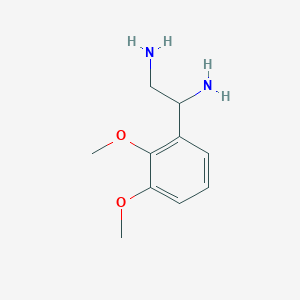

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

